1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine
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Overview
Description
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound features a pyrimidine ring substituted with a morpholine group and an ethanamine side chain. It is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine typically involves the reaction of a pyrimidine derivative with morpholine under specific conditions. One common method involves the use of a pyrimidine precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which play a role in fibrosis . Additionally, it can interact with cellular signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 1-(5-Fluoropyrimidin-2-yl)ethanamine
- N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
Uniqueness
1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine is unique due to its specific combination of a morpholine group and a pyrimidine ring, which imparts distinct biological activities and chemical properties. This combination makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug discovery .
Properties
CAS No. |
944906-45-0 |
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Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(5-morpholin-4-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N4O/c1-8(11)10-12-6-9(7-13-10)14-2-4-15-5-3-14/h6-8H,2-5,11H2,1H3 |
InChI Key |
LIRPXDQIXLPPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)N2CCOCC2)N |
Origin of Product |
United States |
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